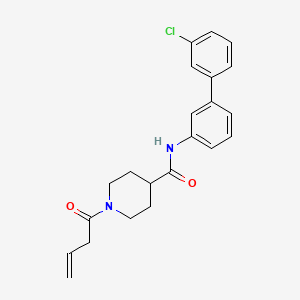![molecular formula C15H13BrClN3O B5143680 2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride is a chemical compound that has gained attention for its potential use in scientific research. This compound is commonly referred to as BMH-21 and has been found to have promising anticancer properties.
Mecanismo De Acción
The mechanism of action of BMH-21 is not fully understood, but it has been suggested that it targets the DNA replication machinery in cancer cells. BMH-21 has been found to inhibit the activity of DNA polymerase alpha, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMH-21 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer properties, BMH-21 has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMH-21 is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of BMH-21 is its solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of BMH-21. One direction is to further investigate its mechanism of action and how it specifically targets cancer cells. Another direction is to study its effectiveness in vivo and to develop delivery methods that can overcome its solubility issues. Additionally, BMH-21 could be studied in combination with other anticancer drugs to determine if it has synergistic effects. Finally, BMH-21 could be studied in the context of personalized medicine to determine if it is effective in specific subtypes of cancer.
Métodos De Síntesis
BMH-21 is synthesized through a multistep process that involves the use of various chemical reagents. The synthesis begins with the reaction of 6-bromo-4-chloroquinazoline with 4-methylphenol in the presence of a base. This reaction produces 2-(6-bromo-4-quinazolinyl)phenol, which is then reacted with N,N-dimethylformamide dimethyl acetal to produce 2-(6-bromo-4-quinazolinyl)phenol dimethyl acetal. The final step involves the reaction of 2-(6-bromo-4-quinazolinyl)phenol dimethyl acetal with hydrochloric acid to produce BMH-21.
Aplicaciones Científicas De Investigación
BMH-21 has been found to have promising anticancer properties and has been studied extensively in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BMH-21 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMH-21 has been shown to inhibit the growth of cancer cells that have become resistant to other anticancer drugs.
Propiedades
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O.ClH/c1-9-2-5-14(20)13(6-9)19-15-11-7-10(16)3-4-12(11)17-8-18-15;/h2-8,20H,1H3,(H,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNIPJCCJUDIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC=NC3=C2C=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)
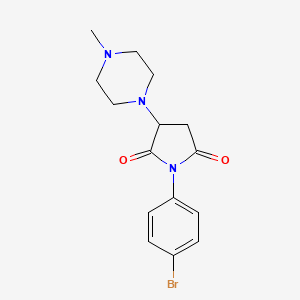
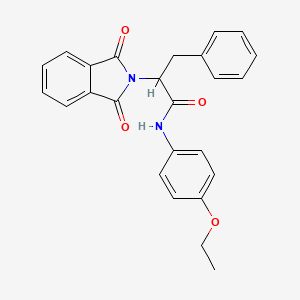
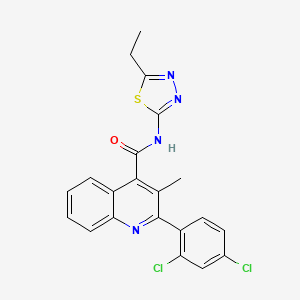
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
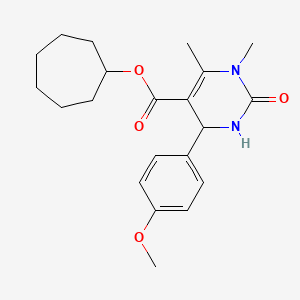
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)

![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
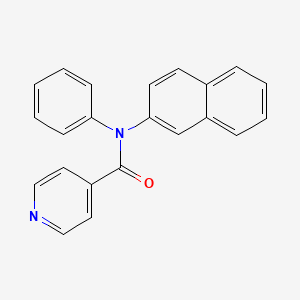
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
